7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound with significant implications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 352.21 g/mol. This compound is classified as a pyrrolo[2,3-b]pyrazine derivative, which is notable for its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and other diseases.
The synthesis of 7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine can be achieved through several methods, often involving the bromination of precursors followed by sulfonylation.
The reactions usually require careful temperature control and purification steps such as chromatography to isolate the desired product. The yield and purity are typically confirmed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
The structure of 7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine can be represented by its canonical SMILES notation: CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)Br
. This notation indicates the presence of a bromine atom at position 7 and a sulfonyl group attached to a para-methylphenyl moiety at position 5.
7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine can participate in various chemical reactions due to its functional groups:
These reactions are typically conducted under mild conditions to preserve the integrity of the heterocyclic framework. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields.
The mechanism of action for compounds like 7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine often involves inhibition of specific kinases that play critical roles in cell signaling pathways associated with cancer progression.
Studies have shown that similar compounds exhibit IC50 values in the nanomolar range against various kinase targets, indicating potent biological activity.
Relevant data from studies indicate that this compound maintains its structural integrity under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light.
7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine holds promise in several scientific fields:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16655-63-3
CAS No.: